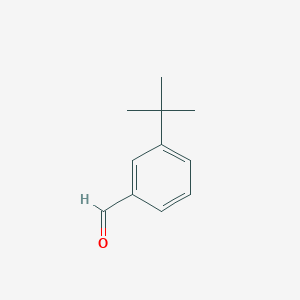

3-Tert-butylbenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEQMVXZDQLSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436531 | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-28-3 | |

| Record name | 3-(1,1-Dimethylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Structure, and Synthesis for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Steric Hindrance in Aromatic Aldehydes

3-Tert-butylbenzaldehyde, a mono-substituted aromatic aldehyde, presents a compelling case study in the influence of steric hindrance on chemical reactivity and molecular interactions. The presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring system imparts unique physicochemical properties that make it a valuable intermediate and building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and analytical characterization of this compound, offering insights for its effective utilization in research and development.

The strategic placement of the tert-butyl group distinguishes this compound from its ortho and para isomers, influencing its electronic properties and dictating its reactivity in various chemical transformations. This steric bulk can direct reactions to specific sites, modulate the stability of intermediates, and influence the conformational preferences of resulting products. For drug development professionals, understanding these nuances is critical for designing molecules with specific pharmacological profiles, as the tert-butyl moiety can enhance metabolic stability and modulate binding interactions with biological targets.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a tert-butyl group [-C(CH3)3] at the 1 and 3 positions, respectively.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 23039-28-3 | --INVALID-LINK--[1] |

| Molecular Formula | C11H14O | --INVALID-LINK--[1] |

| Molecular Weight | 162.23 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 228.02 °C at 760 mmHg | --INVALID-LINK--[2] |

| Density | 0.967 g/cm³ | --INVALID-LINK--[2] |

| SMILES | CC(C)(C)c1cccc(c1)C=O | --INVALID-LINK--[1] |

| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | --INVALID-LINK--[1] |

The molecular structure of this compound can be visualized as follows:

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the aldehyde functionality onto a pre-existing tert-butylated benzene ring or vice versa. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.

Oxidation of 3-tert-butyltoluene

A common and direct method for the synthesis of this compound is the oxidation of 3-tert-butyltoluene. This transformation requires a careful selection of oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.

A patented method for the synthesis of the isomeric p-tert-butylbenzaldehyde involves the heterogeneous catalytic oxidation of p-tert-butyltoluene using oxygen as the oxidant in the presence of a cobalt-loaded mesoporous molecular sieve catalyst and N-hydroxyphthalimide as a free radical initiator.[3][4] This approach offers advantages in terms of catalyst recyclability and reduced environmental impact compared to stoichiometric heavy metal oxidants.

Conceptual Experimental Protocol (Adapted from related syntheses):

-

Catalyst Preparation: Prepare a cobalt-loaded mesoporous molecular sieve (e.g., Co-HMS) by impregnating the sieve with a solution of a cobalt salt (e.g., cobalt(II) nitrate) in a suitable solvent like ethanol, followed by drying and calcination.[3]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and gas inlet, charge the cobalt-loaded catalyst, 3-tert-butyltoluene, a free radical initiator (e.g., N-hydroxyphthalimide), and a solvent such as acetonitrile.[3]

-

Oxidation: Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) while bubbling a stream of oxygen or air through the solution for a designated period (e.g., 4-7 hours).[3]

-

Work-up and Purification: After completion of the reaction (monitored by GC or TLC), cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.

Friedel-Crafts Acylation followed by Reduction

An alternative strategy involves the Friedel-Crafts acylation of tert-butylbenzene. This introduces a ketone that can be subsequently converted to the aldehyde.

-

Friedel-Crafts Acylation: Reaction of tert-butylbenzene with an acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) would predominantly yield 4-tert-butylacetophenone due to the para-directing effect of the tert-butyl group.[5] Achieving the meta-substituted product, 3-tert-butylacetophenone, as the major product via this method is challenging.

-

Conversion to Aldehyde: If 3-tert-butylacetophenone were available, it could be converted to this compound through various methods, such as the haloform reaction followed by reduction of the resulting carboxylic acid, or through more modern catalytic processes.

Given the regioselectivity challenges, the oxidation of 3-tert-butyltoluene is generally the more direct and preferred route.

Part 3: Spectroscopic and Analytical Characterization

Rigorous characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are instrumental in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group. The aldehydic proton will appear as a singlet in the downfield region (typically around 9.8-10.0 ppm). The aromatic protons will exhibit a complex splitting pattern in the aromatic region (around 7.2-8.0 ppm) characteristic of a 1,3-disubstituted benzene ring. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (around 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around 192 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the tert-butyl group showing a distinct chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group will have characteristic signals in the aliphatic region. PubChem provides access to a ¹³C NMR spectrum for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1690-1715 cm⁻¹. Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the aldehyde group, as well as C-H bending vibrations of the tert-butyl group. An FTIR spectrum is available on PubChem.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is expected to be influenced by the presence of the tert-butyl and aldehyde groups. Key fragmentation pathways would likely involve:

-

Loss of a hydrogen atom to give a stable acylium ion at m/z = 161.

-

Loss of a methyl group (CH₃) from the tert-butyl group to give a fragment at m/z = 147.

-

Loss of the entire tert-butyl group to give a fragment at m/z = 105.

-

Cleavage of the formyl group (CHO) to give a tert-butylphenyl cation at m/z = 133.

Part 4: Applications in Research and Drug Development

The unique structural features of this compound make it a valuable synthon in various areas of chemical research, particularly in the synthesis of complex organic molecules and pharmacologically active compounds.

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate for the introduction of the 3-tert-butylphenyl moiety into larger molecules. The aldehyde functionality can undergo a wide range of chemical transformations, including:

-

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.

-

Grignard and organolithium additions: to generate secondary alcohols.

-

Reductive amination: to produce substituted benzylamines.

-

Condensation reactions: to form Schiff bases, which can act as ligands for metal catalysts.[6][7]

The steric bulk of the tert-butyl group can influence the stereochemical outcome of these reactions and impart specific conformational properties to the products.

Role in Medicinal Chemistry and Drug Discovery

The 3-tert-butylphenyl group is a common structural motif in a variety of biologically active molecules. The tert-butyl group can:

-

Enhance Lipophilicity: Increasing the molecule's ability to cross cell membranes.

-

Improve Metabolic Stability: The bulky nature of the tert-butyl group can sterically hinder enzymatic degradation, prolonging the in vivo half-life of a drug candidate.

-

Modulate Receptor Binding: The size and shape of the tert-butyl group can influence the binding affinity and selectivity of a molecule for its biological target.

Derivatives of substituted benzaldehydes, including those with tert-butyl groups, have been investigated for a range of therapeutic applications, including their potential as antibacterial agents.[6] The ability to readily modify the aldehyde group of this compound allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.

Conclusion

This compound is a chemically significant molecule whose properties and reactivity are largely defined by the interplay between the electron-withdrawing aldehyde group and the sterically demanding tert-butyl substituent. Its synthesis, while requiring careful control to avoid side reactions, is achievable through established organic methodologies. The analytical characterization of this compound is straightforward using standard spectroscopic techniques. For researchers in organic synthesis and drug development, this compound offers a valuable platform for constructing complex molecular architectures with tailored properties, making it a key intermediate in the pursuit of novel materials and therapeutics.

References

- 1. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:23039-28-3 | Chemsrc [chemsrc.com]

- 3. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]

- 5. cerritos.edu [cerritos.edu]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

3-Tert-butylbenzaldehyde CAS number 23039-28-3

An In-depth Technical Guide to 3-Tert-butylbenzaldehyde (CAS: 23039-28-3)

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount. Substituted benzaldehydes, in particular, represent a versatile class of intermediates, offering a gateway to a vast array of complex molecular architectures. This guide focuses on this compound (CAS No. 23039-28-3), a molecule whose unique steric and electronic properties make it a valuable reagent for researchers, scientists, and drug development professionals. The bulky tert-butyl group at the meta position introduces specific conformational constraints and electronic influences that can be strategically exploited in the design of novel therapeutics and functional materials. This document aims to provide a comprehensive technical overview, blending established chemical principles with practical, field-proven insights to empower your research and development endeavors.

Molecular Profile and Physicochemical Properties

This compound is a monosubstituted benzaldehyde characterized by a tert-butyl group at the third position of the benzene ring relative to the aldehyde functionality. This substitution pattern is crucial as it sterically hinders the meta position, influencing the regioselectivity of further aromatic substitutions, and electronically modulates the reactivity of the aldehyde group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23039-28-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O | [1][2][5] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| Appearance | Liquid (at 20°C) | [3] |

| Boiling Point | 140-150 °C; 130 °C (at 33 hPa) | [2] |

| Density | 0.966 ± 0.06 g/cm³ (Predicted); 0.97 g/cm³ (at 25 °C) | [2] |

| Refractive Index | 1.52 | [3] |

| SMILES | CC(C)(C)C1=CC=CC(=C1)C=O | [1][6] |

| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [1] |

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a comprehensive dataset is best obtained experimentally, typical spectral features can be predicted based on its structure. PubChem and other chemical databases provide access to experimental and predicted spectra, including ¹H NMR, ¹³C NMR, and IR spectra.[1][7]

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity. A common conceptual pathway involves the oxidation of the corresponding alcohol or the formylation of a suitable Grignard reagent.

Conceptual Synthetic Workflow: Oxidation of 3-tert-butylbenzyl alcohol

A reliable method for the synthesis of aldehydes is the oxidation of primary alcohols. This avoids the over-oxidation to carboxylic acids that can occur with stronger oxidizing agents.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

3-tert-butylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Setup: A dry, round-bottom flask equipped with a magnetic stirrer is charged with a solution of 3-tert-butylbenzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: To the stirred solution, add PCC in one portion. The reaction mixture will typically turn dark brown. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

-

Filtration: Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.

-

Work-up: Combine the organic filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the aldehyde functional group and the tert-butyl substituent.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack at the carbonyl carbon. It readily undergoes reactions such as Wittig olefination, Grignard additions, reductive amination, and condensation reactions (e.g., aldol, Knoevenagel).

-

Aromatic Ring: The tert-butyl group is a weak ortho-, para-director and an activating group for electrophilic aromatic substitution. However, its significant steric bulk primarily directs incoming electrophiles to the positions ortho and para to it, and can influence the rate of reaction.

Key Reaction: Wittig Olefination

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The reaction of this compound with a phosphorus ylide provides a reliable method for carbon-carbon double bond formation.

Caption: Simplified mechanism of the Wittig reaction with this compound.

Applications in Research and Drug Development

While direct applications of this compound are limited, its true value lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity or material properties.

A. Pharmaceutical Intermediates

The structural motif of this compound can be found in the backbone of various molecular scaffolds explored in drug discovery. Its derivatives have been investigated for a range of therapeutic areas. While specific examples for the 3-isomer are not as widely published as for the 4-isomer (a precursor to the fragrance Lilial and the pesticide Fenpropimorph), the principles remain the same.[8][9] The tert-butyl group can enhance metabolic stability by blocking potential sites of oxidation and can improve lipid solubility, which may aid in crossing biological membranes.

B. Ligand Synthesis for Catalysis

Substituted benzaldehydes are common precursors for the synthesis of Schiff base ligands.[10] Condensation of this compound with various amines can yield a diverse library of ligands. These ligands, upon coordination with metal ions, can form catalysts for a variety of organic transformations, including asymmetric synthesis.[10] The steric bulk of the tert-butyl group can create a specific chiral pocket around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

C. Materials Science

The 3-tert-butylphenyl moiety can be incorporated into polymers and other materials to modify their physical properties.[10] The bulky, non-polar tert-butyl group can increase the solubility of polymers in organic solvents, alter their thermal properties, and influence their morphology in the solid state.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source |

| H301 / H302 | Toxic/Harmful if swallowed | [11] |

| H317 | May cause an allergic skin reaction | |

| H361 | Suspected of damaging fertility or the unborn child | |

| H400 / H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects | [11] |

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of vapors and contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12][13] Keep away from strong oxidizing agents. The product may be sensitive to air and light.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11][12]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of steric and electronic properties makes it a strategic building block for the synthesis of a wide range of target molecules in medicinal chemistry, catalysis, and materials science. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.

References

- 1. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 23039-28-3 [m.chemicalbook.com]

- 3. 23039-28-3 this compound AKSci W4684 [aksci.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C11H14O) [pubchemlite.lcsb.uni.lu]

- 7. This compound(23039-28-3) 1H NMR spectrum [chemicalbook.com]

- 8. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 9. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 23039-28-3|this compound|BLD Pharm [bldpharm.com]

- 14. fishersci.com [fishersci.com]

Synthesis of 3,5-di-tert-butylbenzaldehyde

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,5-di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde of significant interest in medicinal chemistry, materials science, and as a versatile synthetic intermediate. The document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic strategies, including direct formylation of 1,3-di-tert-butylbenzene and the oxidation of corresponding benzyl precursors. Each section is designed to offer researchers, scientists, and drug development professionals both theoretical insight and actionable experimental protocols, ensuring a blend of academic rigor and field-proven application.

Introduction: Significance and Synthetic Landscape

3,5-Di-tert-butylbenzaldehyde is a key building block in organic synthesis. Its bulky tert-butyl groups impart unique solubility, stability, and steric properties to derivative molecules. This structure is particularly valuable in the development of complex molecules such as porphyrins, dipyrromethanes, and various pharmaceutical agents. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, making it a crucial precursor for more elaborate molecular architectures.

The synthesis of this aldehyde, however, is not without its challenges. The steric hindrance imposed by the two tert-butyl groups can significantly influence the reactivity of the aromatic ring and the choice of synthetic strategy. This guide explores the most prevalent and effective methods for its preparation, focusing on the causality behind experimental choices to provide a self-validating framework for laboratory synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.

| Property | Value | Reference |

| IUPAC Name | 3,5-di-tert-butylbenzaldehyde | [1] |

| CAS Number | 17610-00-3 | |

| Molecular Formula | C₁₅H₂₂O | |

| Molecular Weight | 218.33 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 85-89 °C | |

| SMILES | CC(C)(C)c1cc(C=O)cc(c1)C(C)(C)C | |

| InChIKey | BRUITYMDHWNCIG-UHFFFAOYSA-N | [1] |

Spectroscopic data for confirmation of the product structure is available through public databases such as PubChem and the NIST WebBook.[1][2][3]

Synthetic Strategies: Pathways and Protocols

The synthesis of 3,5-di-tert-butylbenzaldehyde can be broadly categorized into two primary approaches: direct introduction of the formyl group onto the aromatic ring and modification of a pre-existing side chain.

Direct Formylation of 1,3-di-tert-butylbenzene

This approach is the most direct, involving an electrophilic aromatic substitution reaction to attach a formyl (-CHO) group to the 1,3-di-tert-butylbenzene starting material. The two tert-butyl groups are meta-directing and activating, guiding the formylation to the C5 position (equivalent to C1).

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[4][5] It employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The iminium ion is a relatively weak electrophile, making this reaction highly suitable for activated arenes like 1,3-di-tert-butylbenzene.[6]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[5]

References

- 1. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mzCloud – 3 5 di tert Butylbenzaldehyde [mzcloud.org]

- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 3-Tert-butylbenzaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tert-butylbenzaldehyde (CAS No. 23039-28-3) is an aromatic aldehyde characterized by the presence of a bulky tert-butyl group at the meta position of the benzaldehyde ring.[1][2] This sterically demanding substituent significantly influences the molecule's physical properties and chemical reactivity, making it a valuable intermediate and building block in various fields of chemical synthesis, including pharmaceuticals, agrochemicals, and specialty materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed discussions on its synthesis and purification, an exploration of its characteristic reactions, and essential safety and handling information.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The presence of the tert-butyl group, a bulky and nonpolar moiety, alongside the polar aldehyde functional group, imparts a unique set of characteristics to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [3] |

| CAS Number | 23039-28-3 | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 140-150 °C | [3] |

| Density | 0.966 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 91.961 °C | [4] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the aldehydic proton, and the protons of the tert-butyl group. A detailed analysis of a similar compound, 3-tert-butyl-2-hydroxybenzaldehyde, reveals a singlet for the nine equivalent protons of the tert-butyl group around δ 1.44 ppm. The aromatic protons appear as multiplets in the downfield region, and the highly deshielded aldehydic proton resonates as a singlet further downfield, typically around δ 9.8-10.0 ppm.[6]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), the aromatic carbons (between 125-150 ppm), and the carbons of the tert-butyl group (the quaternary carbon and the methyl carbons appearing further upfield).[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands indicative of its functional groups. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the aromatic ring and the tert-butyl group, and C=C stretching vibrations of the benzene ring.[8][9]

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the loss of the aldehydic proton, the entire formyl group, and fragmentation of the tert-butyl group. Common fragments would include the loss of a hydrogen atom (M-1), the formyl radical (M-29), and a methyl radical from the tert-butyl group (M-15).[10][11][12]

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of a formyl group onto the tert-butylbenzene ring or the modification of a pre-existing functional group. While a specific, detailed experimental protocol for this compound is not extensively documented in readily available literature, plausible synthetic routes can be derived from established organic reactions.

Potential Synthetic Routes

-

Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][13][14][15][16] Tert-butylbenzene, being activated by the electron-donating tert-butyl group, could be formylated using a Vilsmeier reagent, which is typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Vilsmeier-Haack formylation of tert-butylbenzene.

-

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a copper(I) chloride co-catalyst.[17][18][19][20] This method is generally suitable for activated aromatic rings.

-

Friedel-Crafts Acylation followed by Reduction: Another approach involves the Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent like oxalyl chloride or formyl fluoride, followed by reduction of the resulting acylbenzene.[21][22][23][24]

Proposed Experimental Protocol (Vilsmeier-Haack Approach)

The following is a generalized, illustrative protocol based on the Vilsmeier-Haack reaction. Note: This is a proposed method and should be optimized and performed with appropriate safety precautions by trained professionals.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add N,N-dimethylformamide (DMF) dropwise to the cooled POCl₃ solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Cool the reaction mixture again to 0 °C and add tert-butylbenzene dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.[8]

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. 23039-28-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound CAS#: 23039-28-3 [m.chemicalbook.com]

- 4. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]

- 5. Affordable Price 3,5-di-tert-butylbenzaldehyde, Crystalline Solid with Almond-like Smell [forecastchemicals.com]

- 6. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. scribd.com [scribd.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. youtube.com [youtube.com]

- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 17. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 18. quora.com [quora.com]

- 19. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 20. testbook.com [testbook.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 24. m.youtube.com [m.youtube.com]

IUPAC Nomenclature and Structural Elucidation

An In-depth Technical Guide to 3-tert-butylbenzaldehyde: Nomenclature, Properties, and Chemical Significance

Executive Summary: this compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique structural features, characterized by a sterically demanding tert-butyl group at the meta-position relative to the formyl group, influence its reactivity and physical properties. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It delineates the formal IUPAC nomenclature, details its physicochemical and spectroscopic properties, outlines a logical synthetic pathway, explores its characteristic chemical reactivity, and summarizes essential safety protocols. The content is structured to deliver not just factual data but also the underlying scientific principles, ensuring a thorough understanding for practical application.

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which ensures unambiguous communication. For substituted benzene derivatives, certain common names are retained as parent structures for nomenclature.[1][2]

The IUPAC name for the compound is this compound. [3]

This name is derived according to the following principles:

-

Parent Hydride: The core structure is a benzene ring substituted with an aldehyde group (-CHO). The common name "benzaldehyde" is adopted by IUPAC as the parent name.[1][4]

-

Principal Functional Group: The aldehyde group is the principal functional group, and its carbon atom is assigned locant 1 (C1) on the aromatic ring.[5]

-

Substituent Identification: A tert-butyl group, systematically named (1,1-dimethylethyl), is attached to the ring.[3]

-

Locant Assignment: The ring is numbered to give the substituents the lowest possible locants. Since the aldehyde carbon is C1, the tert-butyl group is located at the C3 position.

Therefore, the compound is systematically named this compound. An alternative, though less common, systematic name is 3-(1,1-dimethylethyl)benzaldehyde.[3] The prefix "meta-" (or "m-") is often used in common nomenclature to describe the 1,3-relationship on the benzene ring, leading to the name m-tert-butylbenzaldehyde.[3][4]

Caption: IUPAC numbering for this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and application of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [3] |

| Molecular Weight | 162.23 g/mol | [3][6] |

| CAS Registry Number | 23039-28-3 | [3][6] |

| Appearance | Colorless liquid (presumed) | [7] (by analogy) |

| Boiling Point | 140-150 °C | [6] |

| Density (Predicted) | 0.966 ± 0.06 g/cm³ | [6] |

| InChIKey | HKEQMVXZDQLSDY-UHFFFAOYSA-N | [3] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While raw spectra should be consulted for full analysis, the expected characteristic signals are outlined below.

| Spectroscopy | Characteristic Features | Source(s) |

| ¹H NMR | Singlet (~1.3 ppm, 9H, -C(CH₃)₃)Aromatic Multiplets (7.4-7.8 ppm, 4H)Singlet (~9.9 ppm, 1H, -CHO) | [8] |

| ¹³C NMR | Alkyl C (~31 ppm, (CH₃)₃C -)Alkyl C (~35 ppm, -(C (CH₃)₃))Aromatic C (125-150 ppm)Carbonyl C (~192 ppm, C HO) | [3] |

| Infrared (IR) | ~2820, 2720 cm⁻¹ (Aldehydic C-H Stretch)~1700 cm⁻¹ (Aromatic C=O Stretch)~1600, 1480 cm⁻¹ (Aromatic C=C Stretch) | General Aldehyde Data |

| Mass Spec. (MS) | Molecular Ion (M⁺) at m/z = 162.10 | [3] |

Synthesis of this compound

A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding substituted toluene. This approach offers a direct pathway from readily available starting materials. The synthesis of the para-isomer, 4-tert-butylbenzaldehyde, often involves the catalytic oxidation of 4-tert-butyltoluene.[9][10] A similar strategy is applicable for the meta-isomer.

Proposed Synthetic Protocol: Oxidation of 3-tert-butyltoluene

Causality and Rationale: The selective oxidation of a benzylic methyl group to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. The Étard reaction, using chromyl chloride (CrO₂Cl₂), is a classic method for this transformation.[11] Alternatively, a multi-step process involving radical bromination of the benzylic position followed by hydrolysis via the Sommelet reaction provides a controlled route.[12][13]

Step-by-Step Methodology (via Benzylic Bromination and Hydrolysis):

-

Benzylic Bromination:

-

To a solution of 3-tert-butyltoluene in a non-polar solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

-

Heat the mixture to reflux under inert atmosphere and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 3-tert-butylbenzyl bromide.

-

-

Sommelet Reaction/Hydrolysis:

-

Dissolve the crude 3-tert-butylbenzyl bromide in an appropriate solvent mixture (e.g., aqueous ethanol).

-

Add hexamethylenetetramine (HMTA) (1.2 equivalents) and heat the mixture to reflux for several hours to form the quaternary ammonium salt.[12]

-

Acidify the reaction mixture with aqueous HCl and continue to reflux to hydrolyze the intermediate, yielding this compound.[12]

-

Cool the mixture, extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[6]

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the aldehyde functional group. The tert-butyl group is chemically robust and primarily exerts steric and electronic effects on the reactivity of the aromatic ring and the formyl group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-tert-butylbenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The carbonyl group is easily reduced to a primary alcohol, (3-tert-butylphenyl)methanol. This is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. More forceful reduction of the carbonyl to a methyl group (CH₃) can be accomplished via the Wolff-Kishner or Clemmensen reduction methods.[11]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Reactions with Grignard reagents or organolithium compounds will yield secondary alcohols.

-

Condensation Reactions: As an aromatic aldehyde, it can participate in various condensation reactions. For instance, an Aldol condensation with an enolizable ketone or aldehyde can form α,β-unsaturated carbonyl compounds.[7][11] It is also a suitable substrate for the Wittig reaction to synthesize substituted styrenes.

Caption: Key reaction pathways for this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification: According to available data, the compound is classified with the following hazards[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

This compound is a well-defined chemical entity with its nomenclature firmly established by IUPAC rules. Its synthesis is achievable through standard organic transformations, and its reactivity is characteristic of aromatic aldehydes, making it a potentially versatile intermediate for the synthesis of more complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 2. iupac.org [iupac.org]

- 3. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. This compound CAS#: 23039-28-3 [m.chemicalbook.com]

- 7. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. This compound(23039-28-3) 1H NMR spectrum [chemicalbook.com]

- 9. Process for synthesizing p-tertiary butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101440028A - Process for synthesizing p-tertiary butyl benzaldehyde - Google Patents [patents.google.com]

- 11. kvmwai.edu.in [kvmwai.edu.in]

- 12. rsc.org [rsc.org]

- 13. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

Introduction: Understanding 3-Tert-butylbenzaldehyde

An In-depth Technical Guide to the Safe Handling and Application of 3-Tert-butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound, with the chemical formula C11H14O, is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a tert-butyl group at the 3-position.[1] This structural feature imparts specific reactivity and physical properties that are of interest in various fields of chemical synthesis. While not as commonly cited as its 4-tert-butyl isomer, which is a key intermediate in the fragrance industry, this compound serves as a valuable building block in organic synthesis, including the development of novel pharmaceutical intermediates and specialized chemical ligands.[2] The presence of the bulky tert-butyl group can influence the steric and electronic environment of the aldehyde functional group, offering unique synthetic possibilities. This guide provides a comprehensive overview of the safe handling, storage, and potential applications of this compound, grounded in established safety protocols and chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling and application. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C11H14O | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| CAS Number | 23039-28-3 | ChemicalBook[3] |

| Appearance | Liquid | Sigma-Aldrich[4] |

| Boiling Point | 140-150 °C | ChemicalBook[3] |

| Density | 0.966 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Flash Point | 91.961 °C | Sigma-Aldrich[4] |

| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich[4] |

Hazard Analysis and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that necessitate careful handling.[1]

-

Acute Toxicity, Oral (Category 3/4): Harmful if swallowed.[1][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][6]

-

Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1][6]

-

Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long-lasting effects.[1][5]

The following GHS pictograms are associated with this compound:

Expert Insight: The respiratory and skin irritation potential is typical for many benzaldehyde derivatives. The significant aquatic toxicity underscores the importance of preventing any release into the environment. All waste containing this chemical must be disposed of as hazardous waste.[5]

Safe Handling and Storage Procedures

Adherence to rigorous safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[7]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal technique to avoid skin contact.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.[7]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[10] Aldehydes can undergo vigorous reactions with these substances.

-

Conditions to Avoid: Protect from air and light, as these can affect product quality. The recommended storage temperature is 4°C under a nitrogen atmosphere to maintain purity.[4]

The following workflow diagram illustrates the key steps for the safe handling of this compound.

References

- 1. This compound | C11H14O | CID 10192588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 23039-28-3 [m.chemicalbook.com]

- 4. 3-(tert-Butyl)benzaldehyde | 23039-28-3 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. wcu.edu [wcu.edu]

Methodological & Application

Applications of 4-tert-butylbenzaldehyde in fragrance synthesis

An Application Guide to the Synthesis of High-Impact Fragrance Ingredients from 4-tert-butylbenzaldehyde

Introduction

4-tert-Butylbenzaldehyde (p-TBB), a versatile aromatic aldehyde, serves as a cornerstone intermediate in the fine chemical industry.[1] While it finds application in the synthesis of pharmaceuticals and dyes, its most prominent role is within the fragrance sector, where it functions as a foundational building block for several high-impact aroma compounds.[2][3] Its unique chemical structure, featuring a bulky tert-butyl group on a benzaldehyde frame, allows for the creation of molecules with significant substantivity and complex olfactory profiles.[2]

This technical guide provides an in-depth exploration of the primary application of 4-tert-butylbenzaldehyde: its conversion into lily-of-the-valley aldehydes, which have been pivotal in floral perfumery for decades.[3] We will detail the synthetic pathways, provide validated laboratory-scale protocols for the synthesis of Bourgeonal and Lilial, and explain the chemical principles that govern these transformations. This document is intended for researchers and process chemists in the fragrance and flavor industry, offering both practical methodologies and the theoretical basis for experimental design.

Physicochemical Properties and Safety Profile of 4-tert-butylbenzaldehyde

A thorough understanding of the starting material is paramount for safe handling and successful synthesis. 4-tert-butylbenzaldehyde is a colorless to light yellow liquid with properties that make it suitable for a range of organic reactions.[4][5]

Table 1: Physicochemical Data for 4-tert-butylbenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 939-97-9 | [2][4] |

| Molecular Formula | C₁₁H₁₄O | [4][6] |

| Molecular Weight | 162.23 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 130 °C at 25 mmHg (33 hPa) | [4] |

| Density | 0.97 g/cm³ at 25 °C | [4] |

| Purity | ≥ 95-97% | [2][4] |

| logP (o/w) | 3.1 - 3.33 | [5] |

Safety and Handling

Causality Behind Precautionary Measures: The reactivity of the aldehyde group, while essential for synthesis, also contributes to its hazard profile. It is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility. Furthermore, it is very toxic to aquatic life, necessitating strict controls over environmental release.[7] Exposure to air and light can affect product quality, leading to oxidation and degradation.[8] Therefore, proper personal protective equipment (PPE) and engineering controls are not merely procedural but are critical for mitigating specific, chemically-driven risks.

-

Handling: Work in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin.[8][9]

-

Storage: Store in a cool, dry place, away from light and oxidizing agents, under an inert atmosphere if possible. Keep containers tightly sealed.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Core Synthetic Strategy: Aldol Condensation and Selective Hydrogenation

The industrial synthesis of key fragrances from 4-tert-butylbenzaldehyde is predominantly a two-step process: a base-catalyzed aldol condensation followed by a selective catalytic hydrogenation.[10][11] This sequence is a classic and efficient method for carbon-carbon bond formation and subsequent functional group modification.

Step 1: The Claisen-Schmidt (Crossed Aldol) Condensation

This reaction involves the condensation of an aromatic aldehyde (which cannot form an enolate) with an aliphatic aldehyde or ketone (which can).[12] In our case, 4-tert-butylbenzaldehyde reacts with a second, smaller aldehyde (e.g., acetaldehyde or propionaldehyde) in the presence of a base like sodium hydroxide (NaOH).[10][13]

Mechanism Rationale: The base abstracts an acidic α-proton from the enolizable aldehyde to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. The resulting β-hydroxy aldehyde (the aldol adduct) readily undergoes base-catalyzed dehydration (elimination of water) to yield a thermodynamically stable α,β-unsaturated aldehyde.[12] This dehydration is driven by the formation of an extended conjugated system involving the benzene ring and the carbon-carbon double bond.

Step 2: Selective Catalytic Hydrogenation

The intermediate α,β-unsaturated aldehyde possesses two reducible functional groups: the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (aldehyde). For fragrance applications, it is crucial to reduce the alkene while preserving the aldehyde, as the aldehyde group (osmophore) is essential for the characteristic odor profile.

Catalyst Choice Rationale: This selectivity is achieved by using specific catalysts and reaction conditions. Noble metal catalysts, particularly Palladium on carbon (Pd/C), are highly effective for this transformation.[10][11] Palladium has a high affinity for adsorbing and activating the C=C bond without aggressively reducing the aldehyde group, especially under controlled hydrogen pressure and temperature. This prevents over-reduction to the corresponding alcohol, which would have a different and less desirable scent.

Protocol 1: Synthesis of 3-(4-tert-butylphenyl)propanal (Bourgeonal)

Bourgeonal is a powerful fragrance ingredient with a potent lily-of-the-valley, watery, and green scent profile.[14][15] It is synthesized from 4-tert-butylbenzaldehyde and acetaldehyde.[14][16]

Workflow Diagram: Synthesis of Bourgeonal

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-tert-butyl benzaldehyde [flavscents.com]

- 6. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. benchchem.com [benchchem.com]

- 11. Lily aldehyde | 80-54-6 [chemicalbook.com]

- 12. magritek.com [magritek.com]

- 13. EP0252378B1 - Aliphatic aldehydes, method for their production and their application as perfume agents - Google Patents [patents.google.com]

- 14. Bourgeonal - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. ScenTree - Bourgeonal™ (CAS N° 18127-01-0) [scentree.co]

Application Note: A Comprehensive Protocol for the Synthesis of 3-Tert-butyl-2-hydroxybenzaldehyde

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-tert-butyl-2-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals, catalysts, and advanced materials.[1][2] The protocol is based on the highly efficient ortho-formylation of 2-tert-butylphenol using a magnesium chloride-mediated approach. We delve into the causality behind the experimental design, offering insights into the reaction mechanism, safety considerations, and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a robust and reproducible methodology.

Introduction and Synthetic Strategy

3-tert-Butyl-2-hydroxybenzaldehyde, also known as 3-tert-butylsalicylaldehyde, is a substituted aromatic aldehyde whose molecular structure is key to its utility.[2] It features an ortho-positioned hydroxyl and aldehyde group, which can form a stable six-membered ring through intramolecular hydrogen bonding, and a sterically demanding tert-butyl group.[2] This unique arrangement influences its reactivity and makes it a critical precursor for synthesizing sophisticated ligands, such as Schiff bases, which are used in catalysis for asymmetric synthesis.[2]

The primary challenge in synthesizing this molecule is achieving regioselective formylation at the ortho position of the starting material, 2-tert-butylphenol.[3] Several classical methods exist for the formylation of phenols, including the Reimer-Tiemann and Duff reactions.[4][5]

-

Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate a dichlorocarbene intermediate, which then acts as the electrophile.[4][6][7] While effective for simple phenols, it often requires a biphasic system and can lead to mixtures of ortho and para isomers.[6][8]

-

Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent.[9][10] It is a cornerstone for ortho-formylating phenols, particularly those with electron-donating substituents.[9][11] The electrophilic species is an iminium ion generated from HMTA.[10]

The protocol detailed herein is a modification of the Duff reaction, utilizing magnesium chloride (MgCl₂) and paraformaldehyde. This method offers excellent yields and high ortho-selectivity under relatively mild conditions. The MgCl₂ acts as a Lewis acid, forming a chelate with the phenolic oxygen and the formylating agent, which directs the electrophilic attack to the ortho position.[12]

Health and Safety Precautions

All manipulations must be performed in a well-ventilated fume hood.[13] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[14]

-

2-tert-Butylphenol: Corrosive and toxic. Harmful if swallowed, inhaled, or in contact with skin.[3]

-

Magnesium Chloride (anhydrous): Hygroscopic. Can cause irritation.

-

Paraformaldehyde: Toxic and a suspected carcinogen. Avoid inhalation of dust.

-

Triethylamine: Flammable liquid and vapor. Corrosive and toxic. Causes severe skin burns and eye damage.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

-

Ethyl Acetate (EtOAc): Highly flammable liquid and vapor. Causes serious eye irritation.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

-

3-Tert-butyl-2-hydroxybenzaldehyde (Product): Causes skin, eye, and respiratory irritation.[14][15]

Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[14][16] An accessible safety shower and eye wash station are essential.[13]

Experimental Protocol

This protocol is based on the method described by ChemicalBook for the ortho-formylation of 2-tert-butylphenol.[1]

Reagent and Solvent Data

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 30 | 4.55 g | 1.0 |

| Magnesium Chloride | MgCl₂ | 95.21 | 60 | 5.71 g | 2.0 |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 66 | 2.08 g | 2.2 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 60 | 8.35 mL | 2.0 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 120 mL | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-tert-butylphenol (4.55 g, 30 mmol), anhydrous magnesium chloride (5.71 g, 60 mmol), and paraformaldehyde (2.08 g, 66 mmol).[1]

-

Solvent Addition: Add 120 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature to form a suspension.[1]

-

Base Addition: While stirring, add triethylamine (8.35 mL, 60 mmol) dropwise to the suspension at room temperature.[1]

-

Causality Insight: Triethylamine acts as a base to deprotonate the phenol, forming the phenoxide. The phenoxide's interaction with the MgCl₂ chelate enhances the nucleophilicity of the aromatic ring for the subsequent electrophilic attack.

-

-

Reflux: Heat the reaction mixture to reflux. The mixture will typically turn into an orange-colored suspension. Maintain the reflux for 3 hours.[1]

-

Causality Insight: Heating provides the necessary thermal energy to overcome the activation barrier for the formylation reaction, ensuring a complete conversion of the starting material.

-

-

Quenching and Workup: After 3 hours, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of 1 M hydrochloric acid (HCl) to hydrolyze the intermediate and neutralize the excess triethylamine.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1] If a persistent emulsion forms, a small amount of dilute HCl can be added to break it.[1]

-

Drying and Evaporation: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.[1]

-

Product Isolation: The procedure yields a pale yellow oil.[1] A typical yield is around 90%.[1] The product is often of sufficient purity and may not require further purification.[1] On storage, the oil may darken to a green color.[1]

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Tert-butyl-2-hydroxybenzaldehyde.

Product Characterization

The identity and purity of the synthesized 3-tert-butyl-2-hydroxybenzaldehyde can be confirmed using standard analytical techniques.

Physical Properties

| Property | Value | Source |

| Appearance | Pale yellow oil / yellow liquid | [1][14] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][15] |

| Molecular Weight | 178.23 g/mol | [1][15] |

| Boiling Point | 78-79 °C @ 1 mmHg (1 hPa) | [14] |

| Density | 1.041 g/mL at 25 °C | [14] |

| Refractive Index (n20/D) | 1.544 |

Spectroscopic Data

-

¹H-NMR (300 MHz, CDCl₃):

-

δ 1.44 (s, 9H, -C(CH₃)₃)

-

δ 6.97 (t, J = 7.5 Hz, 1H, Ar-H)

-

δ 7.41 (dd, J = 1.5 Hz, J = 7.5 Hz, 1H, Ar-H)

-

δ 7.54 (dd, J = 1.2 Hz, J = 7.5 Hz, 1H, Ar-H)

-

δ 9.88 (s, 1H, -CHO)

-

δ 11.82 (s, 1H, -OH) (Source:[1])

-

Conclusion

The magnesium chloride-mediated ortho-formylation of 2-tert-butylphenol is a highly effective and reliable method for producing 3-tert-butyl-2-hydroxybenzaldehyde. This protocol provides a clear, step-by-step guide that emphasizes safety and explains the chemical principles behind the procedure. The high yield and purity of the product obtained make this an excellent choice for laboratory-scale synthesis, serving the needs of researchers in medicinal chemistry, catalysis, and materials science.

References

- 1. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. byjus.com [byjus.com]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. Duff_reaction [chemeurope.com]

- 11. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. 3-TERT-BUTYL-2-HYDROXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 15. 3-tert-Butyl-2-hydroxybenzaldehyde | C11H14O2 | CID 3678675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Industrial Production of 4-tert-butylbenzaldehyde via Electrochemical Synthesis: Principles, Protocols, and Process Optimization

An Application Note for Researchers and Process Chemists

Abstract

4-tert-Butylbenzaldehyde (TBBZA) is a high-value chemical intermediate, primarily utilized in the fragrance industry for the synthesis of scents like lilial and bourgeonal.[1] Its industrial production, notably by chemical giants such as BASF and Givaudan, represents one of the most successful large-scale applications of organic electrochemistry, with an output of over 10,000 tons per year.[1] This application note provides a comprehensive guide to the electrochemical synthesis of TBBZA from 4-tert-butyltoluene (TBT). We will explore the underlying reaction mechanisms, present a detailed experimental protocol suitable for scale-up, and discuss key parameters for process optimization. The presented methodology emphasizes the inherent advantages of electrosynthesis, including enhanced safety, reduced environmental impact by eliminating hazardous chemical oxidants, and high product selectivity, offering a robust and sustainable alternative to traditional chemical routes.[2][3]

Part 1: Core Principles and Reaction Mechanism

The Electrochemical Advantage in Industrial Synthesis

The shift from conventional chemical oxidation pathways to electrosynthesis for TBBZA production is underpinned by the principles of green chemistry and process efficiency. Traditional methods often rely on stoichiometric oxidants like manganese dioxide or ceric ammonium nitrate, which are costly and generate significant inorganic waste, complicating downstream processing. Electrosynthesis, by contrast, uses the electron as a clean, "traceless" reagent.

Key Benefits Include:

-

Sustainability: Eliminates the need for chemical oxidants and reduces waste streams, aligning with green chemistry principles.[4]

-

High Selectivity: The reaction can be precisely controlled by modulating the electrode potential, minimizing over-oxidation to the corresponding carboxylic acid, a common side reaction in chemical methods.

-

Milder Conditions: The process typically operates at low to moderate temperatures and ambient pressure, reducing energy consumption and enhancing operational safety.[2]

-

Simplified Work-Up: The final product is often cleaner, simplifying purification steps and allowing for the easy recycling of unreacted starting material.[2]

Reaction Pathway and Mechanistic Insights

The industrial electrochemical synthesis involves the anodic oxidation of 4-tert-butyltoluene (TBT) in a methanol solvent. A critical aspect of this process is that the primary product isolated is not the aldehyde itself, but its more stable precursor, 4-tert-butylbenzaldehyde dimethyl acetal . This acetal protects the aldehyde from further oxidation under the electrolytic conditions and can be easily hydrolyzed to the final product in a subsequent step if required.

The oxidation is understood to proceed via two parallel mechanisms at the anode surface, as detailed in scientific literature.[5][6][7]

-

Direct Oxidation: The TBT molecule diffuses to the anode surface and undergoes a direct electron transfer, forming a radical cation. This highly reactive intermediate is then deprotonated at the benzylic position, leading to a benzyl radical. Subsequent oxidation and reaction with the methanol solvent yield the final acetal product.

-

Indirect (Mediated) Oxidation: This pathway involves the oxidation of the solvent (methanol) at the anode to generate methoxy radicals (•CH₂OH).[6][7] These radicals then act as mediators, abstracting a hydrogen atom from the benzylic position of TBT to form the same benzyl radical intermediate as in the direct pathway.

The interplay between these two mechanisms can be influenced by process parameters such as current density and substrate concentration.[5]

Caption: Proposed dual mechanism for the anodic oxidation of TBT.

Part 2: Industrial Scale-Up Protocol

This protocol describes a robust method for the electrosynthesis of 4-tert-butylbenzaldehyde dimethyl acetal, optimized for high yield and current efficiency. It is designed for a continuous flow system, which is common in industrial applications.

System & Reactor Design

An undivided electrochemical flow cell is highly recommended for industrial synthesis to minimize capital costs and reduce cell voltage by eliminating the membrane. A plate-and-frame reactor is a common and scalable design.[2]

-

Anode: Graphite plates (high purity, >99%) are chosen for their stability and cost-effectiveness.[6][7]

-

Cathode: Stainless steel or graphite plates can be used.[2]

-

Cell Architecture: The electrodes are separated by a small gap (e.g., 1-3 mm) through which the electrolyte flows. The design should ensure turbulent flow to maximize mass transport of the reactant to the anode surface.

-

Auxiliary Equipment: The system includes a reservoir for the electrolyte, a pump to circulate the fluid through the cell, a heat exchanger to maintain constant temperature, and a DC power supply.

Caption: Continuous workflow for electrochemical TBT oxidation.

Reagents and Electrolyte Preparation

| Reagent | Specification | Purpose |

| 4-tert-butyltoluene (TBT) | >98% Purity | Starting Material |

| Methanol (MeOH) | Anhydrous, >99.8% | Solvent and Reagent |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Supporting Electrolyte |

Procedure for Electrolyte Preparation (Example Batch):

-

To a 2 L jacketed glass reservoir, add 900 cm³ of anhydrous methanol.

-

With stirring, slowly add 200 g of 4-tert-butyltoluene.

-

Carefully add the required amount of concentrated sulfuric acid to act as the supporting electrolyte. A concentration of ~1-2% w/v is a typical starting point.[6][7]

-

Stir the mixture until all components are fully dissolved.

Step-by-Step Electrolysis Protocol

-

System Equilibration: Begin circulating the prepared electrolyte through the system using the pump at a high flow rate (e.g., 0.8 dm³ min⁻¹) to ensure the system is well-mixed.[6] Use the heat exchanger to bring the electrolyte to the target temperature (e.g., 30-40°C).[2]

-

Electrolysis Execution: Connect the DC power supply to the cell. Apply a constant current to achieve a current density between 2-8 A/dm².[2]

-

In-Process Monitoring: Periodically, take small aliquots (e.g., 0.5 cm³) from the reservoir. Quench the reaction and analyze by HPLC or GC to monitor the conversion of TBT and the formation of the dimethyl acetal. The goal is to maintain a partial conversion (e.g., 30-50%) to maximize selectivity and minimize byproduct formation.[2]

-

Reaction Termination: Once the target conversion is reached, turn off the power supply.

Product Work-Up and Purification

-

Phase Separation & Neutralization: Transfer the reaction mixture to a separation funnel. If a separate aqueous phase is not present, add water to precipitate the organic components. Carefully neutralize the acidic solution with a base like sodium bicarbonate. Separate the aqueous and organic layers.

-

Fractional Distillation: The organic phase contains the product (acetal), unreacted TBT, and minor byproducts. This mixture is purified via fractional distillation under reduced pressure (e.g., 2 mm Hg).[2]

-

Recycling: The first fraction collected will be the unreacted 4-tert-butyltoluene, which is recycled back into the electrolyte reservoir for subsequent batches.[2]

-

Product Isolation: The second fraction will be the pure 4-tert-butylbenzaldehyde dimethyl acetal. A subsequent higher-boiling fraction may contain byproducts.

Part 3: Process Optimization and Data

The efficiency and economic viability of the process depend on the careful optimization of several key parameters.

| Parameter | Typical Range | Rationale and Impact on Performance |

| Current Density | 1 - 10 A/dm²[2] | Higher density increases the reaction rate but may decrease current efficiency due to side reactions (e.g., solvent oxidation). An optimal value balances throughput and efficiency.[5] |

| Temperature | 10 - 60 °C[2] | Affects reaction kinetics and electrolyte conductivity. A moderate temperature (30-40°C) is often optimal to ensure good reaction rates without promoting byproduct formation. |

| Supporting Electrolyte | H₂SO₄, NaClO₄[6] | Crucial for electrolyte conductivity. H₂SO₄ has been shown to provide excellent product yield and current efficiency.[6][7] |

| Substrate Conversion | 10 - 50%[2] | Limiting the conversion per pass is a key strategy to maintain high selectivity to the desired acetal and prevent the formation of over-oxidized or dimeric byproducts.[5] |

| Flow Rate | Varies with reactor | Must be high enough to ensure efficient mass transport of TBT to the anode surface, preventing concentration polarization and limiting side reactions. |

Expected Performance Metrics: Under optimized conditions, this electrochemical process is capable of achieving high yields and efficiencies.

| Metric | Expected Value | Reference |

| Product Yield (Acetal) | 86% | [6][7] |

| Current Efficiency | 85% | [6][7] |